Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂. It is a bicyclic compound featuring a benzyl group attached to a diazabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic diazabicycloheptane core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: In the medical field, this compound is being explored for its potential use in drug design and development. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and leading to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: A structural isomer with a different position of the carboxylate group.
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (1R,5R)-enantiomer: Another enantiomer of the compound, differing in stereochemistry.
Uniqueness: this compound stands out due to its specific structural features, which can influence its reactivity and biological activity. Its bicyclic structure and the presence of the benzyl group contribute to its distinct properties compared to similar compounds.
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Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679148 | |
Record name | Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-87-8 | |
Record name | Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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